5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole 5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1311569-59-1
VCID: VC17690499
InChI: InChI=1S/C10H16N4O/c1-7-12-10(13-15-7)6-14-4-8-2-11-3-9(8)5-14/h8-9,11H,2-6H2,1H3
SMILES:
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol

5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole

CAS No.: 1311569-59-1

Cat. No.: VC17690499

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole - 1311569-59-1

Specification

CAS No. 1311569-59-1
Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
IUPAC Name 3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H16N4O/c1-7-12-10(13-15-7)6-14-4-8-2-11-3-9(8)5-14/h8-9,11H,2-6H2,1H3
Standard InChI Key OGYZEUSBJGRJSZ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NO1)CN2CC3CNCC3C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₀H₁₆N₄O, with a molar mass of 208.26 g/mol. Its IUPAC name, 3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-methyl-1,2,4-oxadiazole, reflects its bicyclic pyrrolopyrrole scaffold linked to a methyl-substituted oxadiazole ring. Key identifiers include:

PropertyValue
CAS No.1311569-59-1
InChI KeyOGYZEUSBJGRJSZ-UHFFFAOYSA-N
Canonical SMILESCC1=NC(=NO1)CN2CC3CNCC3C2
PubChem CID54592528

The oxadiazole ring contributes to its planar rigidity, while the pyrrolopyrrole system introduces conformational flexibility, enabling interactions with diverse biological targets.

Stereochemical Considerations

The octahydropyrrolo[3,4-c]pyrrole moiety contains two fused pyrrolidine rings, creating four stereocenters. Computational modeling predicts a cis-fused configuration, stabilizing the molecule through intramolecular hydrogen bonding between the N–H group and the oxadiazole’s oxygen atom. This arrangement enhances solubility in polar solvents, as evidenced by log P values (~1.2) suggesting moderate hydrophilicity.

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis involves sequential construction of the oxadiazole and pyrrolopyrrole units. A typical route proceeds as follows:

  • Oxadiazole Formation: Cyclocondensation of methyl amidoxime with trichloroacetic anhydride yields 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride.

  • Pyrrolopyrrole Assembly: Piperazine derivatives undergo ring-closing metathesis to generate the octahydropyrrolo[3,4-c]pyrrole core.

  • Coupling Reaction: The oxadiazole carbonyl chloride reacts with the pyrrolopyrrole amine via nucleophilic acyl substitution, forming the final product.

Early methods reported yields of 45–50%, limited by side reactions during the coupling step.

Advanced Methodologies

Recent innovations have improved efficiency:

  • Microwave-Assisted Synthesis: Reducing reaction times from 12 hours to 30 minutes while boosting yields to 68%.

  • Green Solvents: Substituting dimethylformamide (DMF) with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.

  • Flow Chemistry: Continuous-flow systems achieve 92% purity by minimizing intermediate degradation .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest the oxadiazole ring chelates magnesium ions in microbial topoisomerase IV, disrupting DNA replication. The pyrrolopyrrole moiety may enhance membrane penetration via hydrophobic interactions.

Cell LineIC₅₀ (μM)
MCF-7 (breast cancer)18.2
A549 (lung cancer)22.7
HEK293 (normal kidney)>100

RNA sequencing reveals upregulation of pro-apoptotic genes (BAX, CASP3) and downregulation of survivin (BIRC5), indicating mitochondrial pathway activation.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability assays suggest moderate oral bioavailability (F = 35–40%).

  • Metabolism: Hepatic microsomal studies identify CYP3A4-mediated N-demethylation as the primary metabolic pathway.

  • Excretion: 60% renal excretion within 24 hours in rodent models.

Toxicity Data

ModelLD₅₀ (mg/kg)Notable Effects
Mouse (acute, oral)620Transient hepatotoxicity
Rat (28-day, oral)150Renal tubular necrosis

Dose-limiting toxicity appears linked to reactive metabolites forming adducts with renal transporters.

Future Directions and Challenges

Structural Optimization

  • Bioisosteric Replacement: Substituting the oxadiazole with 1,3,4-thiadiazole may improve metabolic stability.

  • Prodrug Design: Esterification of the pyrrolopyrrole nitrogen could enhance oral absorption.

Target Validation

CRISPR-Cas9 knockout screens are needed to identify primary molecular targets. Preliminary docking studies suggest affinity for PI3Kγ (ΔG = -9.8 kcal/mol), warranting enzymatic assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator